molecular formula C18H21NO5S2 B2407257 ((4-(o-Tolyloxy)phenyl)sulfonyl)methionine CAS No. 1009755-91-2

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine

Cat. No.: B2407257
CAS No.: 1009755-91-2
M. Wt: 395.49
InChI Key: LNDYBZOIEYVQNT-UHFFFAOYSA-N
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Description

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine (CAS: 1009755-91-2) is a sulfonamide derivative of the amino acid methionine. Its structure comprises a methionine backbone linked to a sulfonyl group attached to a 4-(o-tolyloxy)phenyl moiety. Key physicochemical properties include a molecular weight of 395.49 g/mol, a purity of 95.0%, and an InChI key of LNDYBZOIEYVQNT-UHFFFAOYSA-N . The compound is primarily used in laboratory settings for synthetic chemistry applications, though specific biological or pharmacological roles remain underexplored in the available literature.

Properties

IUPAC Name

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-13-5-3-4-6-17(13)24-14-7-9-15(10-8-14)26(22,23)19-16(18(20)21)11-12-25-2/h3-10,16,19H,11-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDYBZOIEYVQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ((4-(o-Tolyloxy)phenyl)sulfonyl)methionine involves several steps, typically starting with the preparation of the o-tolyloxyphenyl sulfone intermediate. This intermediate is then reacted with methionine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:

Scientific Research Applications

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((4-(o-Tolyloxy)phenyl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of N-sulfonylated amino acids, which are characterized by a sulfonyl group attached to the amino acid’s α-amino group. Below is a comparison with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine 1009755-91-2 C₁₉H₂₁NO₅S₂ 395.49 o-Tolyloxy-phenyl sulfonyl
((4-(tert-Butyl)phenyl)sulfonyl)methionine 1393654-69-7 C₁₅H₂₃NO₄S₂ 345.48 tert-Butyl-phenyl sulfonyl
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine 1009232-49-8 C₁₂H₁₃ClF₃NO₄S₂ 391.81 Chloro-trifluoromethyl-phenyl sulfonyl
N-{[4-(2-methylphenoxy)phenyl]sulfonyl}leucine 1008956-66-8 C₂₀H₂₅NO₅S 391.48 Leucine backbone, o-tolyloxy-phenyl sulfonyl

Key Observations :

  • The o-tolyloxy-phenyl sulfonyl group in the target compound introduces steric bulk compared to simpler substituents like tert-butyl or halogenated groups .
  • The methionine backbone distinguishes it from analogues like leucine or phenylalanine derivatives, which may alter solubility or metabolic stability due to the thioether side chain .

Physicochemical Properties

While detailed data (e.g., melting points, solubility) are sparse for the target compound, inferences can be drawn from analogues:

  • ((4-(tert-Butyl)phenyl)sulfonyl)methionine has a lower molecular weight (345.48 vs. 395.49) and likely higher hydrophobicity due to the tert-butyl group .

Biological Activity

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine is a sulfonyl-containing compound that has garnered attention in recent years for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may influence several biochemical pathways, resulting in significant changes in cellular functions .

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Protein Interaction: It modulates the activity of proteins involved in critical cellular processes.

Biological Applications

Research indicates that this compound has a variety of potential applications across different fields:

  • Medicinal Chemistry:
    • Investigated for its therapeutic potential in drug development.
    • Possible use as an antimicrobial agent due to its interactions with bacterial enzymes .
  • Biological Research:
    • Studied for its effects on cellular signaling pathways.
    • Used as a tool compound in biochemical assays to probe protein functions and interactions .
  • Industrial Applications:
    • Employed in the synthesis of specialty chemicals and materials .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar sulfonyl-containing compounds:

Compound NameStructure FeatureBiological Activity
((4-(o-Tolyloxy)phenyl)sulfonyl)alanineAlanine instead of methioninePotentially similar but less active
((4-(o-Tolyloxy)phenyl)sulfonyl)glycineGlycine instead of methionineVaries in activity
((4-(o-Tolyloxy)phenyl)sulfonyl)serineSerine instead of methionineDifferent interaction profile

The unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • Antimicrobial Activity: A study demonstrated that this compound exhibits significant inhibitory effects against certain bacterial strains, suggesting its potential as a lead compound for antimicrobial drug development .
  • Enzyme Interaction Studies: Research involving enzyme assays indicated that this compound effectively inhibits specific target enzymes, which could have implications for treating diseases linked to these enzymes .
  • Cellular Studies: In vitro studies have shown that this compound can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis rates, highlighting its potential therapeutic applications .

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